n-(Thiazol-5-ylmethyl)pyridin-3-amine
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Overview
Description
N-(Thiazol-5-ylmethyl)pyridin-3-amine is a compound that features a thiazole ring and a pyridine ring Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazol-5-ylmethyl)pyridin-3-amine typically involves the reaction of a thiazole derivative with a pyridine derivative. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a pyridine compound under basic conditions. The reaction may involve the use of reagents such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Thiazol-5-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
N-(Thiazol-5-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Thiazol-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-thiol share the thiazole ring structure.
Pyridine Derivatives: Compounds such as pyridine-3-carboxylic acid and pyridine-2-thiol share the pyridine ring structure.
Uniqueness
N-(Thiazol-5-ylmethyl)pyridin-3-amine is unique due to the combination of both thiazole and pyridine rings in a single molecule
Properties
Molecular Formula |
C9H9N3S |
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Molecular Weight |
191.26 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-8(4-10-3-1)12-6-9-5-11-7-13-9/h1-5,7,12H,6H2 |
InChI Key |
ZSYFLYKSYWSFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=CN=CS2 |
Origin of Product |
United States |
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